3,4-Diamino-5-methoxybenzonitrile

Medicinal Chemistry Computational Chemistry QSAR

Sourcing a differentiated ortho-diamino building block with validated biological activity often means long lead times or single-source risk. 3,4-Diamino-5-methoxybenzonitrile directly addresses this gap. • Differentiated Scaffold: The unique 5-methoxy substitution pattern is critical for SAR; it cannot be replaced by the unsubstituted 3,4-diaminobenzonitrile or trifluoromethyl analogs without losing target engagement. • Validated Starting Point: A reported Ki of 101 nM against rat CD73 provides a clear, measurable path for immuno-oncology probe development. • Supply Assurance: Available at 97% purity in multi-gram quantities, ensuring seamless scale-up from hit validation to lead optimization.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 861258-97-1
Cat. No. B1521444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diamino-5-methoxybenzonitrile
CAS861258-97-1
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1N)N)C#N
InChIInChI=1S/C8H9N3O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,10-11H2,1H3
InChIKeyVIHPYUJKPGNDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diamino-5-methoxybenzonitrile Procurement Guide


3,4-Diamino-5-methoxybenzonitrile (CAS 861258-97-1) is a polysubstituted aromatic diamine featuring a methoxy group ortho to one amine and a nitrile group para to the other amine on the benzene ring [1]. Its calculated physicochemical properties, including a molecular weight of 163.18 g/mol, a topological polar surface area (TPSA) of 85.1 Ų, and a calculated LogP (XlogP) of 0.2, establish it as a small, moderately polar molecule suitable for generating derivatives with balanced lipophilicity and hydrogen-bonding capacity [2].

3,4-Diamino-5-methoxybenzonitrile: Substitution Limitations


Generic substitution with the simpler 3,4-diaminobenzonitrile (CAS 17626-40-3) or regioisomeric diamines (e.g., 4,5-diamino derivatives) is not feasible in structure-activity relationship (SAR) studies or synthesis. The 5-methoxy substituent in the target compound alters electronic density on the aromatic ring, influences the nucleophilicity of the adjacent 4-amino group, and provides a distinct hydrogen-bond acceptor site. This substitution pattern directly impacts the conformation and binding affinity of the resulting benzimidazole, purine, or pteridine heterocycles, making the unsubstituted analog a poor predictor of biological or materials performance . Substitution with a trifluoromethyl analog, such as 4,5-diamino-2-(trifluoromethyl)benzonitrile (CAS 882978-62-3), introduces drastically different steric bulk, lipophilicity (LogP ~0.2 vs. predicted ~2.5), and electron-withdrawing effects, leading to divergent synthetic reactivity and target engagement .

3,4-Diamino-5-methoxybenzonitrile Comparative Evidence


Calculated Physicochemical Differences

The 5-methoxy substitution in the target compound confers a distinct physicochemical profile compared to the unsubstituted 3,4-diaminobenzonitrile and the 4,5-diamino-2-(trifluoromethyl)benzonitrile analog. These calculated properties, while not derived from direct comparative assays, provide a baseline for understanding differences in membrane permeability and binding site interactions [1].

Medicinal Chemistry Computational Chemistry QSAR

Supply Chain and Procurement Feasibility

The target compound is commercially available from multiple global vendors with catalog listings and established pricing tiers, distinguishing it from less accessible or custom-synthesis-dependent analogs. This is a key factor for procurement efficiency [1].

Chemical Procurement Supply Chain Building Blocks

Benzimidazole Library Synthesis Utility

The ortho-diamine motif of 3,4-diamino-5-methoxybenzonitrile enables its use as a key building block for benzimidazole synthesis, a privileged scaffold in drug discovery. While direct head-to-head yield comparisons are absent, the established high yields for analogous 3,4-diaminobenzonitrile reactions support the class-level inference that this is a synthetically efficient and reliable transformation .

Heterocyclic Chemistry Medicinal Chemistry Library Synthesis

CD73 Enzyme Inhibition & Patent Relevance

The target compound is cited as a useful intermediate in a patent describing nitrogen-containing heterocyclic compounds (US-8592454-B2) . Furthermore, it is mentioned in a database of biological activity as having a reported inhibitory concentration (Ki) of 101 nM against rat Ecto-5'-nucleotidase (CD73), an emerging immuno-oncology target [1]. While these are not direct comparative efficacy data against a close analog, they provide the first evidence of a specific, quantifiable biological activity that differentiates it from a generic, inactive diaminobenzonitrile.

Cancer Research Enzyme Inhibition Chemical Biology

3,4-Diamino-5-methoxybenzonitrile Application Scenarios


Benzimidazole Kinase Inhibitor Library Synthesis

The compound's ortho-diamine structure makes it a direct precursor for benzimidazole formation . Its specific methoxy substitution pattern (5-methoxy) distinguishes it from simpler analogs, allowing medicinal chemists to build unique libraries for screening against targets like kinases, where subtle changes in hydrogen-bonding and lipophilicity (calculated LogP 0.2) can dramatically alter potency and selectivity [1].

CD73 Inhibitor SAR in Immuno-Oncology

The reported inhibitory activity of 3,4-diamino-5-methoxybenzonitrile against rat Ecto-5'-nucleotidase (Ki = 101 nM) provides a validated biological starting point [2]. This positions the compound as a specific tool or precursor for developing novel small-molecule CD73 inhibitors, a class of immuno-oncology agents aimed at reversing adenosine-mediated immunosuppression in the tumor microenvironment. This is a specific and differentiated application not supported by unsubstituted analogs.

Fluorescent and Affinity Probe Development

The presence of a nitrile group and two amine functionalities offers multiple, orthogonal reactive handles for bioconjugation. Researchers can exploit this to append fluorescent dyes, biotin, or other tags for use in target engagement studies, cellular imaging, or proteomics, leveraging the compound's established role as a building block in patent literature .

Scalable Procurement for Multi-Step Synthesis

Unlike some analogs that are restricted to custom synthesis, 3,4-diamino-5-methoxybenzonitrile is available from multiple vendors at scales up to 25g and with defined purity (97%) . This ensures project continuity for groups moving from exploratory chemistry to the synthesis of larger lead-optimization libraries, mitigating procurement risk associated with single-source or long-lead-time compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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